molecular formula C13H13ClN2O2S B7808291 4-amino-N-(4-chloro-2-methylphenyl)benzenesulfonamide

4-amino-N-(4-chloro-2-methylphenyl)benzenesulfonamide

Cat. No.: B7808291
M. Wt: 296.77 g/mol
InChI Key: QVUSGTRNWLETRQ-UHFFFAOYSA-N
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Description

4-amino-N-(4-chloro-2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound is characterized by the presence of an amino group, a chloro-substituted methylphenyl group, and a benzenesulfonamide moiety.

Properties

IUPAC Name

4-amino-N-(4-chloro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-8-10(14)2-7-13(9)16-19(17,18)12-5-3-11(15)4-6-12/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUSGTRNWLETRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-chloro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-chloro-2-methylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-chloro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

4-amino-N-(4-chloro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

    Medicine: Explored for its antibacterial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-chloro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-chlorophenyl)benzenesulfonamide
  • 4-amino-N-methylbenzenesulfonamide
  • 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Uniqueness

4-amino-N-(4-chloro-2-methylphenyl)benzenesulfonamide is unique due to the presence of the chloro-substituted methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its selectivity and potency as an enzyme inhibitor compared to other similar compounds.

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